molecular formula C10H22O B8572596 Bis(2-methylbutyl) ether CAS No. 28509-25-3

Bis(2-methylbutyl) ether

Cat. No.: B8572596
CAS No.: 28509-25-3
M. Wt: 158.28 g/mol
InChI Key: LTGKJZSYWAITRI-UHFFFAOYSA-N
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Description

Bis(2-methylbutyl) ether (IUPAC name: 1,1'-oxybis(2-methylbutane)) is a branched aliphatic ether with two 2-methylbutyl groups attached to an oxygen atom. Insights into its behavior must be inferred from structurally analogous ethers, such as bis(2-butoxyethyl) ether, bis(2-chloroethyl) ether, and diisobutyl ether .

Properties

CAS No.

28509-25-3

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2-methyl-1-(2-methylbutoxy)butane

InChI

InChI=1S/C10H22O/c1-5-9(3)7-11-8-10(4)6-2/h9-10H,5-8H2,1-4H3

InChI Key

LTGKJZSYWAITRI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COCC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

The substituents on ethers significantly influence their molecular weight, boiling points, solubility, and reactivity. Key examples include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
Bis(2-methylbutyl) ether C₁₀H₂₂O ~158.29 (theoretical) Branched alkyl groups Hypothesized low polarity, high hydrophobicity; potential solvent for non-polar reactions
Bis(2-butoxyethyl) ether C₁₂H₂₄O₃ 216.32 Butoxyethyl chains High solvent efficiency (70% yield in oxidation reactions); used in O₂-mediated ketonization
Bis(2-chloroethyl) ether C₄H₈Cl₂O 143.01 Chloroethyl groups High toxicity (carcinogenic); regulated under hazardous substance protocols
Diisobutyl ether C₈H₁₈O 130.23 Isobutyl groups Low viscosity, moderate boiling point; common solvent in organic chemistry
Bis(2-bromoethyl) ether C₄H₈Br₂O 231.92 Bromoethyl groups Pharmaceutical intermediate; reagent-grade use in synthesis

Notes:

  • Branched ethers like diisobutyl ether exhibit lower boiling points compared to linear analogs due to reduced intermolecular forces.
  • Halogenated ethers (e.g., bis(2-chloroethyl) ether) are generally more reactive but pose significant health risks .

Reactivity and Functional Performance

  • Bis(2-butoxyethyl) ether : Demonstrated superior performance as a solvent in oxidation reactions, achieving 70% yield compared to dimethyl ether (61%) or triethylene glycol (63%) under identical conditions (150°C, O₂ balloon) . This highlights the role of ether chain length and oxygen content in stabilizing reactive intermediates.
  • Bis(2-chloroethyl) ether : Reacts vigorously with strong acids and oxidizers, producing hazardous decomposition products like HCl gas .
  • Diisobutyl ether : Valued for its inertness in Grignard reactions and as a co-solvent in extraction processes due to its immiscibility with water .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Bis(2-methylbutyl) ether in laboratory settings?

  • Answer : Synthesis typically involves Williamson ether synthesis, where 2-methylbutanol reacts with alkyl halides under basic conditions. Characterization requires multi-modal analysis:

  • Infrared (IR) spectroscopy to confirm ether C-O-C stretching (~1100 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to identify alkyl group environments.

  • Mass spectrometry (MS) for molecular weight validation.

  • Elemental analysis to verify purity (e.g., %C, %H).

  • Example : Similar protocols were used for 2-butoxyethyl ether complexes, with tetrahedral/octahedral geometries confirmed via magnetic susceptibility and electronic spectra .

    Table 1: Common Characterization Techniques

    TechniquePurposeExample Reference
    IRFunctional group identification
    NMRStructural elucidation
    MSMolecular weight confirmation

Q. What safety protocols are critical when handling this compound?

  • Answer : Based on analogous ethers (e.g., bis(2-chloroethyl) ether):

  • Ventilation : Use fume hoods to limit inhalation exposure (P261, P271) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (P280) .
  • Storage : In sealed containers away from oxidizers (P405) .
  • Emergency response : For skin contact, wash with soap/water (P302+P352); for eye exposure, rinse for 15+ minutes (P305+P351+P338) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

  • Answer : Contradictions may arise from variations in exposure routes (oral vs. inhalation) or model systems (in vitro vs. in vivo). Strategies include:

  • Systematic literature review : Use databases like TOXLINE and Web of Science with search strings combining CAS numbers, synonyms, and MeSH terms (e.g., "this compound" OR "CAS [number]") .

  • Dose-response analysis : Compare NOAEL/LOAEL thresholds across studies.

  • Mechanistic studies : Evaluate metabolic pathways (e.g., cytochrome P450 interactions) to explain species-specific effects .

    Table 2: Toxicity Data Comparison

    StudyModel SystemKey FindingReference
    ATSDR (2017)Rodent (in vivo)Hepatotoxicity at 500 mg/kg/day
    Hypothetical StudyHuman cell lines (in vitro)No cytotoxicity below 100 µM

Q. What experimental designs are optimal for studying the catalytic applications of this compound derivatives?

  • Answer : Coordination chemistry approaches, inspired by bis(2-dimethylaminoethyl) ether complexes, include:

  • Ligand synthesis : React this compound with transition metals (e.g., Cu(II), Zn(II)) under inert atmospheres.
  • Catalytic testing : Assess activity in reactions like Henry (nitroaldol) or polymerization, monitoring yield via GC-MS .
  • Structural analysis : Single-crystal X-ray diffraction to determine coordination geometry (e.g., octahedral vs. tetrahedral) .

Q. How do solvent polarity and temperature affect the stability of this compound in reaction systems?

  • Answer : Stability studies should use:

  • Accelerated aging tests : Expose the compound to solvents (e.g., DMSO, hexane) at 25–80°C for 24–72 hours.
  • Analytical monitoring : Track decomposition via HPLC or NMR.
  • Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots .

Methodological Guidance for Data Collection

  • Literature Search : Use CAS numbers, IUPAC names, and Boolean operators (e.g., "this compound AND synthesis") in SciFinder or Web of Science .
  • Data Validation : Cross-check against peer-reviewed journals (e.g., Chem. Res. Chinese Universities) and regulatory databases (ATSDR, EPA) .

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